Cas no 223142-88-9 (4-Acetylpiperazine-1-carbaldehyde)

4-Acetylpiperazine-1-carbaldehyde is a versatile heterocyclic compound featuring both acetyl and formyl functional groups on a piperazine backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its reactive aldehyde group enables facile condensation reactions, while the acetyl moiety offers additional sites for functionalization. The compound’s stability and well-defined reactivity profile enhance its utility in multistep synthetic routes. It is commonly employed in the development of biologically active molecules, including potential drug candidates, due to its ability to introduce piperazine-based scaffolds with tailored substituents. Suitable for controlled reactions under standard laboratory conditions.
4-Acetylpiperazine-1-carbaldehyde structure
223142-88-9 structure
Product Name:4-Acetylpiperazine-1-carbaldehyde
CAS No:223142-88-9
MF:C7H12N2O2
MW:156.182381629944
MDL:MFCD04334849
CID:244489
PubChem ID:15629264
Update Time:2025-05-23

4-Acetylpiperazine-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Acetylpiperazine-1-carbaldehyde
    • 1-Piperazinecarboxaldehyde,4-acetyl-
    • 4-AETYLPIPERAZINE-1-CARBALDEHYDE
    • 4-Acetyl-1-Piperazinecarbaldehyde
    • 1-Piperazinecarboxaldehyde,4-acetyl-(9ci)
    • 223142-88-9
    • 1-Piperazinecarboxaldehyde, 4-acetyl- (9CI)
    • 1-Acetyl-4-formyl-piperazine
    • CS-0336363
    • SCHEMBL1307070
    • MFCD04334849
    • DTXSID10576004
    • AKOS004098524
    • STK185439
    • MDL: MFCD04334849
    • Inchi: 1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3
    • InChI Key: LDZHPLRJXJLEQV-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCN(C=O)CC1

Computed Properties

  • Exact Mass: 156.09000
  • Monoisotopic Mass: 156.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.236
  • Boiling Point: 366.3°C at 760 mmHg
  • Flash Point: 184.148°C
  • Refractive Index: 1.569
  • PSA: 40.62000
  • LogP: -0.18140

4-Acetylpiperazine-1-carbaldehyde Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Acetylpiperazine-1-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A139003080-1g
4-Acetylpiperazine-1-carbaldehyde
223142-88-9 95%
1g
$304.92 2023-09-02
Chemenu
CM124470-1g
4-acetylpiperazine-1-carbaldehyde
223142-88-9 95%
1g
$312 2021-08-05
Chemenu
CM124470-1g
4-acetylpiperazine-1-carbaldehyde
223142-88-9 95%
1g
$290 2023-02-18
abcr
AB540264-1 g
1-Acetyl-4-formyl-piperazine; .
223142-88-9
1g
€378.40 2023-04-14
abcr
AB540264-100mg
1-Acetyl-4-formyl-piperazine; .
223142-88-9
100mg
€137.00 2025-02-15
abcr
AB540264-250mg
1-Acetyl-4-formyl-piperazine; .
223142-88-9
250mg
€228.00 2025-02-15
abcr
AB540264-1g
1-Acetyl-4-formyl-piperazine; .
223142-88-9
1g
€414.70 2025-02-15
Ambeed
A721471-1g
4-Acetylpiperazine-1-carbaldehyde
223142-88-9 95+%
1g
$264.0 2024-08-03

4-Acetylpiperazine-1-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:223142-88-9)4-Acetylpiperazine-1-carbaldehyde
Order Number:A1179794
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:43
Price ($):238.0
Email:sales@amadischem.com

Additional information on 4-Acetylpiperazine-1-carbaldehyde

Professional Introduction to 4-Acetylpiperazine-1-carbaldehyde (CAS No: 223142-88-9)

4-Acetylpiperazine-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 223142-88-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative features a piperazine core functionalized with an acetyl group at the 4-position and a formyl group at the 1-position, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural attributes of this molecule position it as a valuable building block for exploring novel pharmacophores and therapeutic agents.

The compound’s molecular structure, consisting of a six-membered aromatic ring containing two nitrogen atoms, combined with the electron-withdrawing nature of the aldehyde and acetyl groups, contributes to its reactivity and potential biological activity. In recent years, 4-Acetylpiperazine-1-carbaldehyde has garnered attention in academic and industrial research due to its role in synthesizing complex molecules with potential applications in central nervous system (CNS) disorders, infectious diseases, and inflammation.

One of the most compelling aspects of 4-Acetylpiperazine-1-carbaldehyde is its utility as a precursor in the synthesis of biologically active scaffolds. The aldehyde functionality allows for further derivatization through condensation reactions, enabling the creation of Schiff bases, imines, and other heterocyclic compounds. These derivatives have shown promise in preclinical studies as modulators of neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases.

Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in drug discovery. Researchers have leveraged the structural flexibility of 4-Acetylpiperazine-1-carbaldehyde to develop novel compounds with enhanced pharmacokinetic properties. For instance, modifications at the 4-position can influence solubility and metabolic stability, while the formyl group provides a handle for further functionalization. Such attributes make this compound an attractive candidate for optimizing lead compounds toward clinical candidates.

In the realm of computational chemistry, virtual screening methods have been employed to identify potential binding interactions between 4-Acetylpiperazine-1-carbaldehyde derivatives and biological targets. High-throughput docking studies have revealed that certain analogs exhibit inhibitory activity against enzymes involved in pathogenic processes. These findings align with emerging research trends that emphasize structure-based drug design to overcome challenges associated with traditional empirical approaches.

The synthesis of 4-Acetylpiperazine-1-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key synthetic strategies include formylation reactions to introduce the aldehyde group at the 1-position of piperazine, followed by acetylation at the 4-position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. Such refinements are critical for scaling up production while maintaining cost-effectiveness.

The compound’s role extends beyond small-molecule drug development into materials science applications. For example, its ability to form coordination complexes with metal ions has been explored for developing luminescent probes used in biochemical assays. These probes facilitate real-time monitoring of cellular processes, contributing to a deeper understanding of biological mechanisms at the molecular level.

Regulatory considerations play a crucial role in the commercialization of 4-Acetylpiperazine-1-carbaldehyde derivatives. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards. Additionally, preclinical safety assessments are essential to evaluate potential toxicological profiles before advancing into human trials. Collaborative efforts between academia and industry are fostering innovation while adhering to ethical guidelines governing chemical research.

The future direction of research on 4-Acetylpiperazine-1-carbaldehyde is likely to be shaped by interdisciplinary collaborations integrating synthetic chemistry with bioinformatics and artificial intelligence (AI). AI-driven platforms can accelerate hit identification by predicting molecular properties and optimizing synthetic routes based on large datasets. Such integrative approaches hold promise for expediting the discovery pipeline toward next-generation therapeutics.

In conclusion,4-Acetylpiperazine-1-carbaldehyde (CAS No: 223142-88-9) represents a cornerstone compound in modern pharmaceutical research. Its structural versatility enables diverse applications across multiple therapeutic areas, while ongoing innovations continue to unlock its full potential. As scientific methodologies evolve,this compound will remain a pivotal tool for advancing both academic investigations and industrial drug development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:223142-88-9)4-Acetylpiperazine-1-carbaldehyde
A1179794
Purity:99%
Quantity:1g
Price ($):238.0
Email